molecular formula C7H18ClNSi B13597644 1-[1-(Trimethylsilyl)cyclopropyl]methanaminehydrochloride

1-[1-(Trimethylsilyl)cyclopropyl]methanaminehydrochloride

Cat. No.: B13597644
M. Wt: 179.76 g/mol
InChI Key: PKUIRJHJUKWRFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[1-(Trimethylsilyl)cyclopropyl]methanaminehydrochloride is a chemical compound with the molecular formula C7H18ClNSi It is known for its unique structural features, which include a cyclopropyl ring and a trimethylsilyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(Trimethylsilyl)cyclopropyl]methanaminehydrochloride typically involves the cyclopropanation of alkenes using carbenes or carbenoid intermediates. One common method is the reaction of alkenes with (trimethylsilyl)diazomethane in the presence of a palladium catalyst . This reaction proceeds via a carbene insertion mechanism, resulting in the formation of the cyclopropyl ring.

Industrial Production Methods: Industrial production of this compound may involve the large-scale synthesis of the intermediate (trimethylsilyl)diazomethane, followed by its reaction with suitable alkenes under controlled conditions. The use of palladium catalysts and optimized reaction parameters ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-[1-(Trimethylsilyl)cyclopropyl]methanaminehydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding cyclopropyl ketones or alcohols.

    Reduction: Reduction reactions can convert it into cyclopropylamines or other reduced derivatives.

    Substitution: The trimethylsilyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is typical.

    Substitution: Halogenation reagents like bromine (Br2) or chlorination agents can be employed.

Major Products:

    Oxidation: Cyclopropyl ketones or alcohols.

    Reduction: Cyclopropylamines.

    Substitution: Various substituted cyclopropyl derivatives.

Scientific Research Applications

1-[1-(Trimethylsilyl)cyclopropyl]methanaminehydrochloride has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[1-(Trimethylsilyl)cyclopropyl]methanaminehydrochloride involves its interaction with molecular targets through its cyclopropyl and trimethylsilyl groups. These interactions can lead to the formation of stable complexes or reactive intermediates, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Uniqueness: 1-[1-(Trimethylsilyl)cyclopropyl]methanaminehydrochloride is unique due to its combination of a cyclopropyl ring and a trimethylsilyl group, which imparts distinct reactivity and stability. This makes it a valuable compound for various synthetic and research applications.

Properties

Molecular Formula

C7H18ClNSi

Molecular Weight

179.76 g/mol

IUPAC Name

(1-trimethylsilylcyclopropyl)methanamine;hydrochloride

InChI

InChI=1S/C7H17NSi.ClH/c1-9(2,3)7(6-8)4-5-7;/h4-6,8H2,1-3H3;1H

InChI Key

PKUIRJHJUKWRFT-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C1(CC1)CN.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.